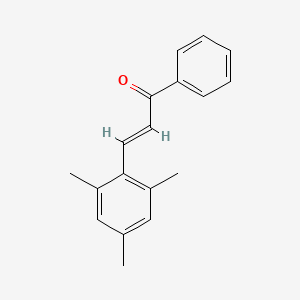

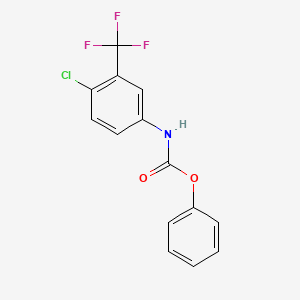

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester

Übersicht

Beschreibung

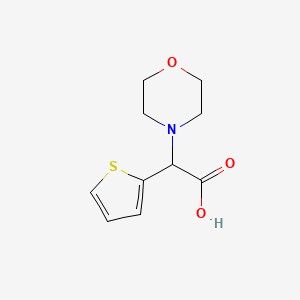

“(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester” is a chemical compound . It is an intermediate used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves nucleophilic substitution reactions with a variety of alkylating agents .Molecular Structure Analysis

The molecular formula of “this compound” is C12H13ClF3NO2 . The molecular weight is 295.69 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 295.69 . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Chemical Compounds

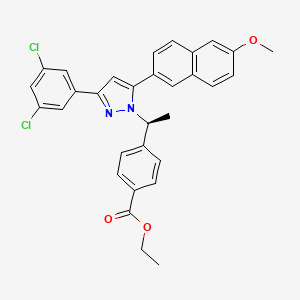

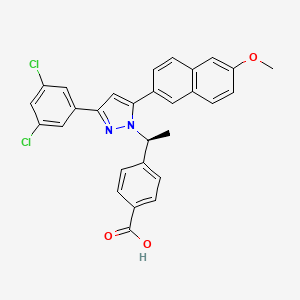

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester is involved in various synthetic and analytical chemistry research areas. One notable application is in the synthesis of dihydropyrimidones, where carbamic acid esters play a crucial role in enantioselective preparation, highlighting their importance in the production of chiral compounds through the Mannich reaction and stereochemical configurations (Goss, Dai, Lou, & Schaus, 2009). Additionally, the development of tolylenediisocyanate synthesis processes without phosgene indicates the utility of carbamates, including this compound, in producing isocyanates, which are pivotal intermediates in polymer and pharmaceutical industries (Aso & Baba, 2003).

Optical and Electronic Applications

The research on novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, where carbamic acid phenyl esters serve as precursors, showcases their potential in developing materials for non-linear optical (NLO) applications. These compounds, characterized by spectroscopic methods, exhibit significant optical nonlinearity, suggesting their utility in optical limiting applications, a key area in photonics and optical communications (Chandrakantha et al., 2013).

Environmental and Green Chemistry

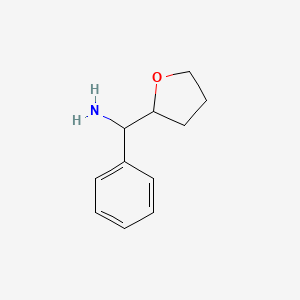

In the quest for environmentally benign reactions, aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This research highlights the role of carbamic acid esters in synthesizing compounds while preserving the stereochemical integrity of substrates, contributing to advancements in green chemistry and sustainable practices in organic synthesis (Li et al., 2006).

Advanced Materials and Ligand Design

Carbamic acid esters are instrumental in the design and synthesis of advanced materials and ligands for various applications. The study on polymer-rare earth complexes, which utilizes aryl carboxylic acid-functionalized polystyrene and Tb(III) ion, demonstrates the application of these compounds in creating materials with enhanced fluorescence emission. This "Antenna Effect" is critical for developing new materials with potential applications in optoelectronics and sensors (Gao, Fang, & Men, 2012).

Eigenschaften

IUPAC Name |

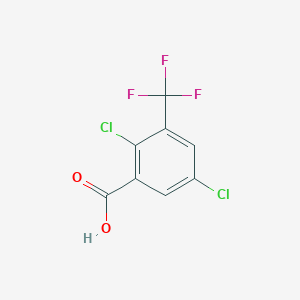

phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-12-7-6-9(8-11(12)14(16,17)18)19-13(20)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNQDSKTTPSVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)

![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)